molecular formula C17H13NO2S B11764918 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol

7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol

Cat. No.: B11764918
M. Wt: 295.4 g/mol
InChI Key: OQMCIGHHBGFWNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves several steps. One common method starts with the preparation of ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, which is then subjected to various reactions to introduce the benzyl and thiol groups . The reaction conditions typically involve the use of solvents like ethanol and reagents such as bromomethyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol stands out due to its unique combination of a benzyl group and a thiol group, which imparts distinct reactivity and stability. This makes it particularly valuable for applications requiring high-purity and specialized chemical properties .

Properties

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

7-benzyl-5H-[1,3]dioxolo[4,5-g]quinoline-6-thione

InChI

InChI=1S/C17H13NO2S/c21-17-13(6-11-4-2-1-3-5-11)7-12-8-15-16(20-10-19-15)9-14(12)18-17/h1-5,7-9H,6,10H2,(H,18,21)

InChI Key

OQMCIGHHBGFWNV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(C(=S)N3)CC4=CC=CC=C4

Origin of Product

United States

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